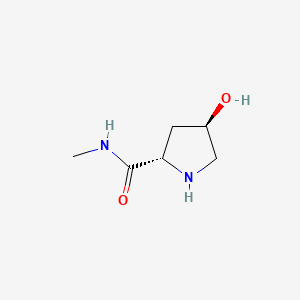

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC18011533

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O2 |

|---|---|

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1 |

| Standard InChI Key | GVJLLBKPPKVEAZ-UHNVWZDZSA-N |

| Isomeric SMILES | CNC(=O)[C@@H]1C[C@H](CN1)O |

| Canonical SMILES | CNC(=O)C1CC(CN1)O |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide features a five-membered pyrrolidine ring with two stereogenic centers at positions 2 (S-configuration) and 4 (R-configuration) . The hydroxyl group at C4 and the N-methyl carboxamide at C2 create a polar, hydrogen-bond-capable framework critical for target engagement. The molecular formula is , with a molecular weight of 158.20 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 158.20 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 52.6 Ų |

| XLogP3 | -1.1 |

The low XLogP3 value (-1.1) indicates high hydrophilicity, consistent with its polar functional groups. The topological polar surface area (52.6 Ų) further supports its potential for membrane permeability and solubility in aqueous environments .

Stereochemical Implications

The (2S,4R) configuration dictates three-dimensional orientation, enabling selective interactions with chiral biological targets. For instance, the hydroxyl group’s axial position in the pyrrolidine ring may facilitate hydrogen bonding with enzymatic active sites, while the N-methyl carboxamide’s orientation influences steric interactions . Comparative studies of enantiomers and diastereomers reveal that deviations from this configuration significantly reduce bioactivity, underscoring the necessity of precise stereochemical control during synthesis .

Synthetic Methodologies

Amide Bond Formation Strategies

The synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide typically employs amide coupling reactions. A representative pathway involves:

-

Activation of the Carboxylic Acid: Using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to generate an active ester intermediate .

-

Coupling with Amine: Reacting the activated intermediate with N-methylamine in the presence of a base such as DIPEA (N,N-diisopropylethylamine) .

-

Stereochemical Control: Chiral resolution via high-performance liquid chromatography (HPLC) or asymmetric synthesis using enantiopure starting materials ensures the desired (2S,4R) configuration .

Challenges in Synthesis

Key challenges include:

-

Epimerization Risk: The hydroxyl and carboxamide groups may undergo racemization under acidic or basic conditions, necessitating mild reaction protocols .

-

Purification Complexity: Polar byproducts require advanced chromatographic techniques for removal, often employing reverse-phase HPLC with chiral stationary phases .

Biological Activity and Mechanistic Insights

In Vitro Activity

Preliminary assays on related compounds demonstrate:

-

Neuroactive Potential: Pyrrolidine derivatives with N-methyl carboxamide groups exhibit affinity for σ-1 and σ-2 receptors, implicating roles in neuroprotection and pain modulation .

-

Metabolic Effects: Analogues with hydroxylated pyrrolidines show inhibitory activity against α-glucosidase, suggesting applications in diabetes management .

Table 2: Comparative Bioactivity of Pyrrolidine Analogues

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| (2S,4R)-4-Hydroxy derivative | σ-1 Receptor | 0.12 |

| N-Methylpyrrolidine-2-carboxylic acid | α-Glucosidase | 2.45 |

| 4-Hydroxyproline | Collagenase | >100 |

Pharmacological Applications

Neuropharmacology

The compound’s ability to cross the blood-brain barrier (predicted by its polar surface area) and modulate σ receptors positions it as a candidate for treating neurodegenerative diseases. For example, σ-1 agonists are investigated for their neuroprotective effects in Alzheimer’s and Parkinson’s diseases .

Metabolic Disorders

Structural similarities to α-glucosidase inhibitors suggest potential use in managing type 2 diabetes. Molecular docking studies predict favorable interactions with the enzyme’s active site, though in vivo validation is pending .

Comparative Analysis with Structural Analogues

N-Methylpyrrolidine-2-Carboxylic Acid

-

Structural Difference: Lacks the C4 hydroxyl group.

-

Functional Impact: Reduced receptor affinity due to decreased hydrogen-bonding capacity .

4-Hydroxyproline

-

Structural Difference: Hydroxyl group on a proline scaffold.

-

Functional Impact: Specialized in collagen stabilization rather than neurological activity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume